methyl 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate is a complex organic compound that features a trifluoromethyl group, a cyclopropyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclopropyl group addition: This can be done using cyclopropyl bromide in the presence of a base.
Acetylation and esterification: The final steps involve acetylation of the pyrazole ring followed by esterification with methyl 4-aminobenzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-({2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological membranes, while the pyrazole ring can interact with various enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- Cyclopropyl pyrazole derivatives
Uniqueness
Methyl 4-({2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate is unique due to the combination of its trifluoromethyl group, cyclopropyl group, and pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H16F3N3O3 |
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Molecular Weight |
367.32 g/mol |
IUPAC Name |
methyl 4-[[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C17H16F3N3O3/c1-26-16(25)11-4-6-12(7-5-11)21-15(24)9-23-13(10-2-3-10)8-14(22-23)17(18,19)20/h4-8,10H,2-3,9H2,1H3,(H,21,24) |
InChI Key |
FMZHETMMUHLOIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
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